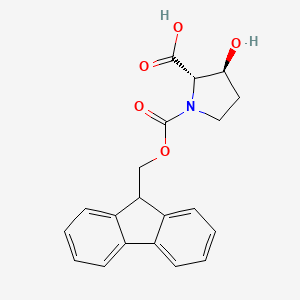

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to induce various molecular and cellular effects, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Activité Biologique

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Molecular Formula : CHNO

CAS Number : 296774-32-8

Purity : >95%

SMILES : C1CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synthesis

The compound is synthesized through a multi-step process involving the protection of functional groups and the formation of the pyrrolidine ring. The synthesis typically starts with the fluorene derivative, followed by reactions that introduce the hydroxypyrrolidine and carboxylic acid functionalities. The detailed synthetic pathway can be found in various chemical literature sources .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Notably, studies have highlighted their effectiveness against Mycobacterium tuberculosis , particularly through inhibition of the InhA enzyme involved in fatty acid biosynthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines. For instance, derivatives with similar structures demonstrated effective cytotoxicity against lung cancer cells (A549), indicating potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can lead to variations in potency and selectivity. For example, altering substituents on the pyrrolidine or fluorene moieties can enhance inhibitory effects against specific targets such as InhA or cancer cell proliferation .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain pyrrolidine derivatives showed a 160-fold increase in potency against InhA after structural optimization. This highlights the potential of this compound as a lead compound for developing new antituberculosis agents .

- Anticancer Screening : In another study focusing on anticancer activity, derivatives similar to this compound exhibited significant cytotoxic effects on A549 human lung cancer cells, suggesting a viable pathway for further exploration in cancer therapeutics .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-3-hydroxypyrrolidine-2-carboxylic acid is primarily used as a building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely utilized in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and coupling reactions. This compound can enhance the stability and solubility of peptides, making it a valuable component in designing therapeutic peptides.

Drug Development

Research has indicated that derivatives of pyrrolidine compounds exhibit significant biological activities, including:

- NMDA Receptor Antagonism : Analogous compounds have shown selectivity for NMDA receptors, which are critical in neurological functions and pathologies. Studies have reported high potency with IC50 values as low as 200 nM for certain analogs derived from similar structures .

- Anticancer Activity : Modifications to the pyrrolidine structure can improve anticancer properties. For instance, the introduction of specific substituents has been linked to enhanced activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold for SAR studies aimed at optimizing pharmacological profiles. Researchers have synthesized numerous analogs to explore how variations in structure affect biological activity, particularly concerning receptor binding affinities and selectivity .

Propriétés

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYYVTUCHIRTM-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.